1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
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Overview
Description
The compound “1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea” is a complex organic molecule that contains a urea group attached to a naphthalene and a pyrazine ring. The naphthalene and pyrazine rings are aromatic and contain delocalized electrons, which can contribute to the compound’s chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (naphthalene and pyrazine) suggests that the compound may have a planar structure in these regions. The urea group could form hydrogen bonds with other molecules, influencing its behavior in solution .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the urea group. The aromatic rings are generally stable and resistant to reactions, but can undergo electrophilic aromatic substitution under certain conditions. The urea group could participate in reactions involving the nitrogen atoms or the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability and solubility. The urea group could form hydrogen bonds, influencing its behavior in solution .Scientific Research Applications
Chemosensors for Transition Metal Ions
Researchers have synthesized and characterized compounds similar to the specified chemical structure, exploring their potential as chemosensors for transition metal ions. These compounds exhibit selective recognition abilities towards specific metal ions, such as Cu2+ ions, in various solvents. The complexation with metal ions results in notable color changes, offering a visual method for detecting metal ion presence. Such chemosensors could be valuable in environmental monitoring and analytical chemistry applications (Gosavi-Mirkute et al., 2017).
Structural Analysis of Molecular Assemblies
The study of conformational adjustments in urea and thiourea-based assemblies highlights the significance of intramolecular hydrogen bonding and its influence on the structural properties of these compounds. These insights are crucial for understanding the self-assembly mechanisms and potential applications in designing novel molecular architectures (Phukan & Baruah, 2016).
Interaction with p38alpha MAP Kinase
In the realm of biochemical applications, derivatives of the specified chemical structure have been investigated for their inhibitory activity against p38alpha MAP kinase. This research is particularly relevant for developing treatments for autoimmune diseases. The structure-activity relationships of these compounds provide insights into their binding affinities and pharmacological potential (Regan et al., 2003).
Photoluminescence and Coordination Cages
Some studies focus on the synthesis of coordination cages using bis-bidentate bridging ligands derived from similar chemical structures. These cages exhibit unique photoluminescent properties and structural integrity in polar solvents, suggesting their potential use in materials science for creating novel luminescent materials or for encapsulating specific molecules (Tidmarsh et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c28-22(26-14-18-6-3-5-16-4-1-2-7-19(16)18)27-15-20-21(25-13-12-24-20)17-8-10-23-11-9-17/h1-13H,14-15H2,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPGTWJNCYZPOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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